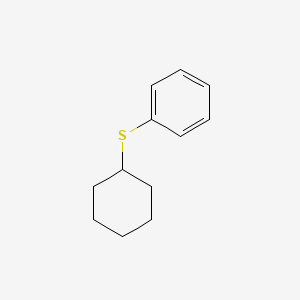

Cyclohexyl phenyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl phenyl sulfide is a useful research compound. Its molecular formula is C12H16S and its molecular weight is 192.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Aquathermolysis of Heavy Oils

CPS serves as a model compound for understanding the aquathermolysis process, which is significant for upgrading heavy oils. Aquathermolysis involves the reaction of heated water with hydrocarbons, aimed at reducing viscosity and enhancing flow properties. Theoretical studies using density functional theory (DFT) have revealed that the cleavage of the C–S bond in CPS can be catalyzed by transition metals such as iron, cobalt, nickel, and copper. These studies indicate that heterolytic cleavage of the C–S bond has a lower energy barrier compared to hydrolysis, making it a more favorable pathway during aquathermolysis .

Catalytic Mechanisms

The catalytic effects of transition metals on CPS have been explored extensively. DFT calculations suggest that the presence of protons significantly lowers the kinetic barriers for heterolytic cleavage. This mechanism is crucial for the effective breakdown of sulfur-containing compounds in heavy oils . Theoretical models have also shown that CPS can undergo various reaction pathways depending on the catalytic conditions, leading to products such as thiophenol and cyclohexanol .

Reactivity Under Aquathermal Conditions

Research has demonstrated that CPS reacts differently under thermal and aquathermal conditions. In experiments conducted at elevated temperatures (250°C), CPS exhibited considerable reactivity when subjected to acidic environments, particularly in the presence of montmorillonite clay. The results indicated that CPS could undergo significant transformations, highlighting its potential utility in chemical processes involving heavy oil components .

Hydrolysis Reactions

Studies have shown that CPS can react with water to form various products through hydrolysis. The reaction pathways include both direct hydrolysis and catalytic hydrolysis facilitated by metal ions. The presence of acidic conditions enhances the reactivity of CPS, leading to a higher yield of desired products .

Oil Recovery

CPS's role as a model compound for sulfur-containing heavy oils makes it particularly relevant in the petroleum industry. Its behavior during aquathermolysis can inform strategies for improving oil recovery techniques by reducing the viscosity of heavy oils, thus facilitating their extraction and processing .

Synthesis of Aryl Sulfides

CPS has been employed in synthetic chemistry, particularly in reactions aimed at producing aryl sulfides through cross-coupling reactions. These reactions are essential for developing pharmaceuticals and agrochemicals, showcasing CPS's versatility beyond its role in oil recovery .

Case Studies

化学反応の分析

Aquathermolysis Reaction Mechanisms

CPS undergoes three primary reaction pathways during aquathermolysis:

-

Homolytic cleavage : Generates radical intermediates but exhibits high energy barriers (~190 kJ/mol) at ambient temperatures .

-

Hydrolysis : Produces thiophenol and cyclohexanol (or cyclohexanethiol and phenol) but requires high energy barriers (~290 kJ/mol) .

-

Heterolytic cleavage : Dominant pathway under acidic or catalytic conditions, forming a cyclohexyl cation and phenyl sulfide anion, followed by carbocation rearrangement to methylcyclopentene and thiophenol .

Key Findings :

-

Proton-catalyzed heterolysis has the lowest kinetic barrier (rate-limiting step: 130–160 kJ/mol) .

-

Hydrolysis becomes competitive only under transition-metal catalysis but remains less efficient than heterolysis .

Catalytic Effects of Transition-Metal Ions

Transition-metal ions significantly lower energy barriers for heterolytic cleavage. Catalytic efficiency follows the sequence:

Cu²⁺ > Co²⁺ ≈ Ni²⁺ > Fe²⁺ .

Table 1: Catalytic Performance in Heterolytic Cleavage of CPS

Mechanistic Insights :

-

Cu²⁺ reduces the energy barrier by 65 kJ/mol compared to H⁺, accelerating the reaction by ~10⁷-fold .

-

Metal ions stabilize transition states via electrostatic interactions and partial charge transfer .

Reaction Products and Secondary Transformations

Primary products of CPS aquathermolysis include:

-

Thiophenol (C₆H₅SH) : Further reacts to form dimers (e.g., diphenyl disulfide) or combines with carbocations .

-

Methylcyclopentene : Resulting from cyclohexyl cation rearrangement .

-

Cyclohexanol/Cyclohexanethiol : Minor products from hydrolysis pathways .

Experimental Observations :

-

Under acidic conditions (250°C), CPS conversion exceeds 80%, with thiophenol as the major sulfur-containing product .

-

Basic conditions suppress reactivity, confirming the acid-catalyzed ionic mechanism .

Theoretical vs. Experimental Validation

Density functional theory (DFT) studies align with experimental data:

-

Calculated Gibbs free energy changes for heterolysis match mass spectrometry results .

-

Predicted catalytic activity of Cu²⁺ correlates with laboratory observations of enhanced heavy oil upgrading .

Table 2: Energy Changes in Heterolytic Cleavage Steps

Industrial Implications

-

Catalyst Design : Cu²⁺-based catalysts are optimal for in situ heavy oil upgrading due to superior barrier reduction .

-

Process Optimization : Heterolysis dominates under steam injection conditions (200–300°C), enabling targeted viscosity reduction .

This synthesis of theoretical and experimental data underscores the mechanistic complexity of CPS reactions and provides a framework for developing efficient catalytic systems in petroleum refining.

特性

分子式 |

C12H16S |

|---|---|

分子量 |

192.32 g/mol |

IUPAC名 |

cyclohexylsulfanylbenzene |

InChI |

InChI=1S/C12H16S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |

InChIキー |

LWSWHXZQBIFYLZ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)SC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。